molecular formula C21H23FN4O4S B2865222 3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1421476-85-8

3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2865222
CAS No.: 1421476-85-8
M. Wt: 446.5
InChI Key: IJWLFAQETHOCOK-UHFFFAOYSA-N
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Description

The compound 3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a triazole ring, a piperidine ring, and a sulfonyl group, which may contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is often constructed through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Final Coupling: The final step involves coupling the triazole and piperidine intermediates under conditions that promote the formation of the desired product, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings or the sulfonyl group, using reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) in appropriate solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one:

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological pathways.

    Industry: It may serve as a precursor for the synthesis of materials with specialized properties, such as pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may inhibit or activate enzymes or receptors, altering cellular processes.

    Modulation of Signaling Pathways: It could affect signaling pathways by interacting with key proteins or nucleic acids.

    Alteration of Membrane Properties: The compound might integrate into cell membranes, affecting their fluidity and function.

Comparison with Similar Compounds

When compared to similar compounds, 3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

    1-(4-Phenylpiperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one: Lacks the sulfonyl and fluoro-methoxyphenyl groups, potentially altering its reactivity and biological activity.

    3-(1-(Phenylsulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Similar structure but without the fluoro and methoxy substituents, which may affect its chemical behavior and interactions.

This compound , highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

5-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O4S/c1-24-21(27)26(17-6-4-3-5-7-17)20(23-24)15-10-12-25(13-11-15)31(28,29)19-14-16(22)8-9-18(19)30-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWLFAQETHOCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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